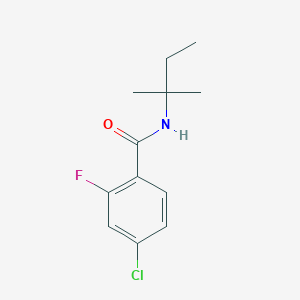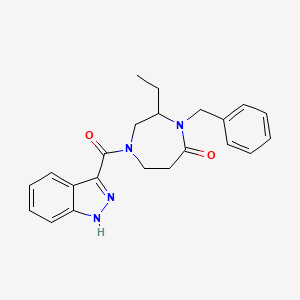
2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide, also known as HOMO-PPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities. HOMO-PPA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. Specifically, 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide has been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation and cancer progression.
Biochemical and Physiological Effects:
2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to exhibit anti-bacterial and anti-fungal activities. It has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide is its diverse range of biological activities, which make it a promising candidate for further investigation. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide. One area of investigation is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide, which may provide insights into its mechanism of action.
In addition, further studies are needed to determine the optimal dosage and administration of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide for therapeutic use. Finally, there is a need for more in vivo studies to determine the safety and efficacy of this compound in animal models.
Synthesemethoden
The synthesis of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide involves the reaction of mesityl oxide with benzaldehyde in the presence of a base catalyst. The resulting chalcone is then subjected to a Claisen-Schmidt condensation reaction with 2-hydroxyacetophenone to yield 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide. This synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide has been extensively studied for its potential applications in scientific research. One of the major areas of investigation has been its anti-inflammatory properties. Studies have shown that 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide can inhibit the production of pro-inflammatory cytokines, which are implicated in a variety of inflammatory diseases such as rheumatoid arthritis and asthma.
Another area of research has been the anti-cancer properties of 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In addition, 2-hydroxy-N-mesityl-4-oxo-4-phenyl-2-butenamide has been shown to exhibit anti-oxidant properties, which may have implications for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(Z)-4-hydroxy-2-oxo-4-phenyl-N-(2,4,6-trimethylphenyl)but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-9-13(2)18(14(3)10-12)20-19(23)17(22)11-16(21)15-7-5-4-6-8-15/h4-11,21H,1-3H3,(H,20,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEATTLWWHUSNC-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C=C(C2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)/C=C(/C2=CC=CC=C2)\O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-hydroxy-4-oxo-4-phenyl-N-(2,4,6-trimethylphenyl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5301762.png)
![8-[(6-chloropyridin-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5301764.png)

![2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate](/img/structure/B5301771.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5301783.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5301798.png)


![N-(3-methoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5301826.png)
![3-(difluoromethyl)-6-methyl-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5301832.png)
![4-(1H-imidazol-1-yl)-1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5301845.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5301858.png)
![1-phenyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5301866.png)
![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)